![molecular formula C9H10N2O4 B556586 (R)-2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 169530-97-6](/img/structure/B556586.png)
(R)-2-Amino-3-(3-nitrophenyl)propanoic acid
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Overview
Description
“®-2-Amino-3-(3-nitrophenyl)propanoic acid” is an organic compound that belongs to the class of nitro compounds. It contains a nitro functional group (−NO2) which is strongly electron-withdrawing . The compound has a molecular weight of 210.19 .
Molecular Structure Analysis
The ®-3-amino-3-(3-nitrophenyl)propionic acid molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Nitro compounds are almost invariably produced by nitration reactions starting with nitric acid . Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion (NO+2), which is the electrophile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of a related compound, 3-((3-nitrophenyl)sulfonamido)propanoic acid, has been determined . These studies can provide valuable insights into the molecular structure and bonding of the compound, which can be useful in various fields of research, including materials science, chemistry, and pharmaceuticals.
Synthesis of New Chemical Entities
The compound may serve as an intermediate in the synthesis of new chemical entities . Oxazole derivatives, which can potentially be synthesized from this compound, have been found to exhibit a wide spectrum of biological activities . This makes them of interest in medicinal chemistry.
Biological Activities of Oxazole Derivatives
Oxazole derivatives, potentially synthesized from this compound, have been found to exhibit various biological activities . These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . This suggests that the compound could have potential applications in the development of new drugs or therapies.
Prostacyclin (IP) Receptor Antagonistic Activity
Oxazole derivatives, potentially synthesized from this compound, have been evaluated for their prostacyclin (IP) receptor antagonistic activity . Prostacyclin plays an important role in inhibiting platelet aggregation and vasodilatation . Therefore, this compound could potentially be used in the development of new treatments for conditions related to blood clotting or vascular health.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(3-nitrophenyl)propanoic acid |
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